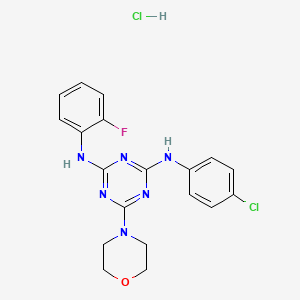
N2-(4-chlorophenyl)-N4-(2-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(4-chlorophenyl)-N4-(2-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C19H19Cl2FN6O and its molecular weight is 437.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthetic Approaches and Biological Efficacy : Research on derivatives of pyrimidine and triazine has shown promising biological activities, including larvicidal effects against various larvae, highlighting their potential as bioactive compounds in pest control and pharmaceutical applications. For instance, the synthesis of pyrimidine-linked morpholinophenyl derivatives has demonstrated significant larvicidal activity, suggesting the potential of such compounds in developing biopesticides or drugs with specific biological targets (Gorle et al., 2016).
Chemical Interactions and Properties
Chemical Reactivity and Interaction Studies : The interaction of triazine derivatives with various chemicals and their reactivity under different conditions have been explored, providing insights into their chemical properties and potential applications in synthesis and materials science. Research on the behavior of 1,2,4-triazine derivatives towards alkylmagnesium halides, diazomethane, and in Mannich reactions offers valuable information on their reactivity, which can be applied in designing new compounds with tailored properties (Mustafa et al., 1970).
Advanced Material Development
Synthesis of Heat-Resistant Polyamides : Research into the synthesis of new materials incorporating triazine rings has led to the development of heat-resistant polyamides. These materials exhibit excellent thermal stability and flame retardancy, making them suitable for applications requiring durable and fire-resistant polymers (Dinari & Haghighi, 2017).
Biomedical Applications
Antipathogenic Activities : Studies on the antimicrobial activities of triazine derivatives have shown their potential as antipathogenic agents. Compounds synthesized from triazine and possessing various substituents have demonstrated significant activity against microbial strains, including those capable of forming biofilms, indicating their potential in developing new antimicrobial agents (Limban et al., 2011).
Eigenschaften
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(2-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O.ClH/c20-13-5-7-14(8-6-13)22-17-24-18(23-16-4-2-1-3-15(16)21)26-19(25-17)27-9-11-28-12-10-27;/h1-8H,9-12H2,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOSTBSOEXKADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

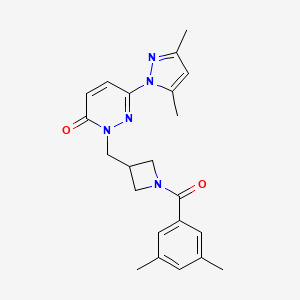
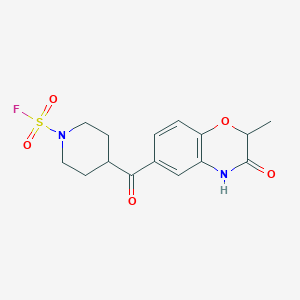
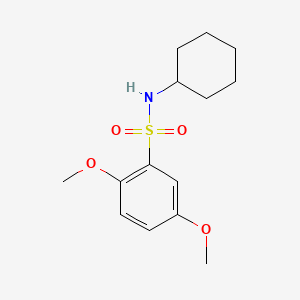

![2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol](/img/structure/B2729549.png)
![2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2729554.png)
![N-(2,6-Difluorophenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729555.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide](/img/structure/B2729556.png)
![5-(4-acetylpiperazin-1-yl)-3-(2-(azepan-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729559.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2729560.png)
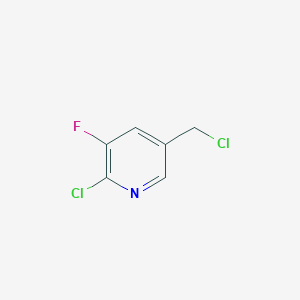
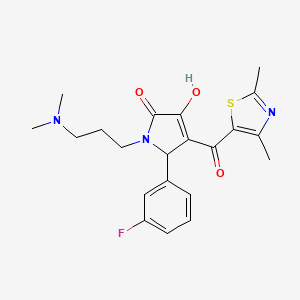
![4-(4-chlorophenyl)sulfanyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2729564.png)
![2-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2729565.png)